2-Benzyloxy-3-chloro-5-fluorophenylboronic acid

Overview

Description

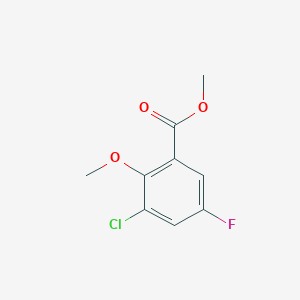

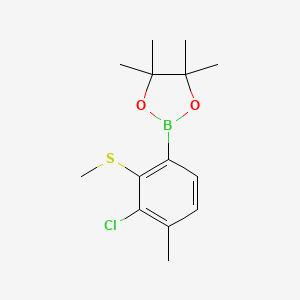

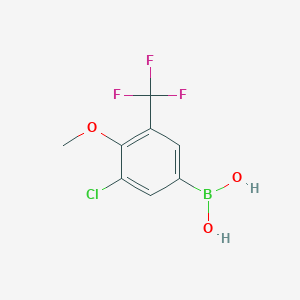

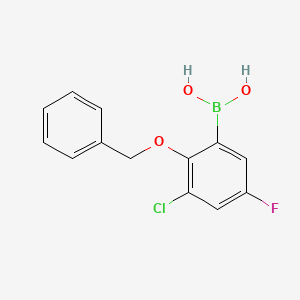

2-Benzyloxy-3-chloro-5-fluorophenylboronic acid is a chemical compound with the CAS Number: 2121513-11-7 . It has a molecular weight of 280.49 . The IUPAC name for this compound is (2-(benzyloxy)-3-chloro-5-fluorophenyl)boronic acid .

Molecular Structure Analysis

The InChI code for 2-Benzyloxy-3-chloro-5-fluorophenylboronic acid is 1S/C13H11BClFO3/c15-12-7-10(16)6-11(14(17)18)13(12)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C . The compound is shipped at room temperature .Scientific Research Applications

Synthesis of Benzonaphthyridin-5-ones

- Application: Utilized in microwave-assisted Suzuki cross-coupling reactions for synthesizing key intermediates, leading to benzonaphthyridin-5-ones with high yields. This demonstrates its role in facilitating efficient chemical syntheses (Cailly, Fabis, & Rault, 2006).

Antiproliferative Potential in Cancer Research

- Application: Studied for its antiproliferative potential in cancer cell lines, showing structure-activity relationships and potential as an anticancer agent. Notably, derivatives like 2-Fluoro-6-formylphenylboronic acid have shown promising results in inducing cell cycle arrest and apoptosis in cancer cells (Psurski et al., 2018).

Fluorescent Probe Development

- Application: Development of novel near-infrared fluorescent probes for detecting substances like benzoyl peroxide in biological samples, indicating its usefulness in biochemical sensing and imaging (Tian et al., 2017).

Study of Derivative Reactions

- Application: Investigated for its diverse reactivity with secondary amines, leading to the synthesis of compounds like 3-amino-substituted benzoxaboroles. This underscores its versatility in chemical reactions and potential in creating complex molecules (Adamczyk-Woźniak et al., 2010).

Medicinal Chemistry and Drug Development

- Application: Used in the design and synthesis of compounds with potential anti-inflammatory and cytotoxic activities, highlighting its significance in developing new pharmacologically active agents (Thakral et al., 2022).

Safety and Hazards

The compound has been classified under GHS07 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

Boronic acids and their derivatives are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

2-Benzyloxy-3-chloro-5-fluorophenylboronic acid is a boronic acid derivative. Boronic acids are known to participate in Suzuki-Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds, a key process in organic synthesis . The compound may interact with its targets through similar mechanisms, but specific interactions would depend on the nature of the target.

Biochemical Pathways

Boronic acids and their derivatives are known to be involved in various biochemical reactions, including enzymatic processes and signal transduction pathways .

Pharmacokinetics

Boronic acids and their derivatives are generally known to have good bioavailability due to their ability to form reversible covalent bonds with various biomolecules .

Result of Action

The compound’s ability to form carbon-carbon bonds via suzuki-miyaura coupling suggests it could potentially modify molecular structures and influence cellular processes .

Action Environment

The action, efficacy, and stability of 2-Benzyloxy-3-chloro-5-fluorophenylboronic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other reactive species .

properties

IUPAC Name |

(3-chloro-5-fluoro-2-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BClFO3/c15-12-7-10(16)6-11(14(17)18)13(12)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEALDRQDQJQNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC2=CC=CC=C2)Cl)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601185433 | |

| Record name | Boronic acid, B-[3-chloro-5-fluoro-2-(phenylmethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601185433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-3-chloro-5-fluorophenylboronic acid | |

CAS RN |

2121513-11-7 | |

| Record name | Boronic acid, B-[3-chloro-5-fluoro-2-(phenylmethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-chloro-5-fluoro-2-(phenylmethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601185433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.